molecular formula C9H12N2 B150190 4-Pyrrolidinopyridine CAS No. 2456-81-7

4-Pyrrolidinopyridine

Cat. No.: B150190
CAS No.: 2456-81-7
M. Wt: 148.2 g/mol
InChI Key: RGUKYNXWOWSRET-UHFFFAOYSA-N
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Description

4-Pyrrolidinopyridine is an organic compound with the molecular formula C9H12N2. It consists of a pyrrolidinyl group ((CH2)4N-) attached via nitrogen to the 4-position of a pyridine ring. This compound is a white solid and is known for its high basicity, making it a popular base catalyst in various chemical reactions .

Mechanism of Action

Target of Action

4-Pyrrolidinopyridine, also known as PPY, is primarily used as a catalyst in polymerization reactions . It also serves as a ligand in metal complexes .

Mode of Action

The mechanism of action of this compound is quite intriguing. It was initially designed to act as a nucleophilic catalyst. Studies have ruled out a nucleophilic mechanism by examining the activity of 6-substituted-ppy derivatives . These compounds are more hindered in the vicinity of the pyridine nitrogen than PPY itself but are also more active catalysts . The presence of p-nitrophenol, a mild acid, was found to accelerate the catalytic reaction . These results are inconsistent with a nucleophilic catalysis mechanism .

Biochemical Pathways

The reaction instead proceeds via a dioxolanone intermediate . Dioxolanone can be obtained by treating either the p-nitrophenyl ester or the pentafluorophenyl ester of glycolic acid with PPY in chloroform in the absence of methanol . It has been isolated, characterized, and shown to be kinetically competent when subjected to the conditions of the catalytic reaction .

Result of Action

The result of the action of this compound is the acceleration of certain chemical reactions, particularly those involving the hydroxyl-directed methanolysis of α-hydroxy esters . This makes it a valuable tool in various chemical and pharmaceutical applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain acids can accelerate the catalytic reaction . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyrrolidinopyridine can be synthesized through several methods. One common method involves the reaction of pyrrolidine with 4-chloropyridinium chloride. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of racemic precursors to produce a library of diastereomeric catalysts. This method allows for the production of catalysts with diverse stereochemistry, which can be optimized for various applications .

Comparison with Similar Compounds

Uniqueness of 4-Pyrrolidinopyridine: this compound is unique due to its higher basicity compared to other similar compounds, making it a more effective catalyst in certain reactions. Its ability to form stable complexes with metals also enhances its versatility in various applications .

Properties

IUPAC Name

4-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUKYNXWOWSRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179299
Record name 4-Pyrrolidinopyridine
Source EPA DSSTox
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2456-81-7
Record name 4-Pyrrolidinopyridine
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Record name 4-Pyrrolidinopyridine
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Record name 4-Pyrrolidinopyridine
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Record name 4-(pyrrolidin-1-yl)pyridine
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Record name 4-PYRROLIDINOPYRIDINE
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Synthesis routes and methods I

Procedure details

A reactor was charged with 1.0g (2.67 mmol) of the 2-{4-(1-decenyl)-phenyl}-5-hydroxypyrimidine obtained above, 2 ml of pyridine, 0.01 g of 4-pyrrolidinopyridine and 20 ml of dichloromethane. While cooling the mixture to a temperature not higher than 0° C. in an atmosphere of nitrogen gas, 1.13 g (4 mmol) of trifluoromethanesulfonic acid anhydride was dropwise added and stirred for two hours. After extraction with water, the organic layer was washed successively with 1 N-hydrochloric acid and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent, purification of the residue by silica gel column chromatography gave 1.06 g (yield 90%) of 2-{4-(1-decenyl)-phenyl}-5-trifluoromethylsulfonyloxypyrimidine.
Name
2-{4-(1-decenyl)-phenyl}-5-hydroxypyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(2-carbamoylethyl)-4-cyanopyridinium chloride (21.2 g; 0.1 mole) dissolved in 15 ml of deionized water was prepared and charged to the dropping funnel. This solution was then added to the pyrrolidine/sodium hydroxide solution at a rate which permitted maintenance of the reaction temperature with stirring at below 5° C. It was held there for an additional hour, after which 14 g (0.175 mole) of a 50% (w/w) sodium hydroxide solution was added dropwise with continued maintenance of the reaction temperature below 5° C. (approximately 45 minutes). The mixture was then heated to reflux and maintained for two hours and then allowed to cool.
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
pyrrolidine sodium hydroxide
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Synthesis of dolastatin 3 is accomplished by one L-amino acid unit additions from L-Pro-OMe employing diethyl phosphorocyanidate (DEPC)-triethylamine for peptide bond formation and N-Boc-protection (trifluoroacetic acid cleavage). The thiazole amino acid components used herein were prepared as described by Schmidt et al (Synthesis, 1987, 233-236; Schmidt et al, Synthesis, 1986, 992-998; Kelly et al, J. Org. Chem., 1986, 51, 4590-4594; Houssin et al, J. Org. Chem., 1985, 50, 2787-2788; and Holzapfel et al, J. Org. Chem., 1985, 50, 2323-2327). By these means, Boc-L-Leu--L-(gln)Thz-(gly)Thz-L-Val-L-Pro-OMe, mp 125°-126° from ethyl acetate-hexane, [α]D25.8 -74.9 (c=3.73, CHCl3) was obtained in 71% overall yield. After successive hydrolysis [1N NaOH, dioxane 3N HCl→mp 168°-170° from ethanol-diethyl ether, [α]D22 -37.7 (c=1.64, CH3OH), conversion (DCCI, DME, pentafluorophenol) to the OPfp active ester, Boc cleavage, and cyclization in dioxane containing 4% t-butanol and 4 -pyrrolidinopyridine (at 95° C., 76% yield), synthetic (-)-dolastatin 3, a colorless amorphous solid from ethanol-ethyl acetate, mp 170°-173°, [α]D25 -53.3 (c=0.94 in CHCl3), 1H- and 13C-NMR was realized in 41% overall yield.
[Compound]
Name
(-)-dolastatin 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dolastatin 3
Quantity
0 (± 1) mol
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Reaction Step Two
[Compound]
Name
OPfp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Name
ethanol diethyl ether
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
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Reaction Step Eight
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diethyl phosphorocyanidate (DEPC)-triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
thiazole amino acid
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Reaction Step Thirteen
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Pyrrolidinopyridine (4-PPY) interact with its targets?

A1: 4-PPY, as a nucleophilic catalyst, often interacts with its targets through hydrogen bonding. For instance, in the acylation of α,α′-alkenediols, 4-PPY catalysts form hydrogen bonds with the acidic hydrogen of NHNs and the Z-OH group of the substrate. [] This interaction is crucial for achieving high E-selectivity in the reaction.

Q2: Can you elaborate on the downstream effects of 4-PPY's interaction with its targets?

A2: The downstream effects are highly dependent on the specific reaction and target. In the acylation of α,α′-alkenediols, for example, 4-PPY’s interaction stabilizes the transition state leading to the E-product while destabilizing the transition state leading to the Z-product. This results in a high preference for the formation of the E-isomer. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H12N2, and its molecular weight is 148.21 g/mol.

Q4: Are there any notable spectroscopic data available for this compound?

A4: While specific spectroscopic peaks are not extensively discussed in the provided research, techniques like NMR (1H, 13C, 1H-15N HMBC), UV spectroscopy, and single-crystal X-ray diffraction analysis are commonly employed to characterize 4-PPY and its interactions. [, , , , ]

Q5: What are the key catalytic properties of this compound?

A6: 4-PPY is known for its nucleophilic catalytic activity. It's often used in acylation reactions, where it acts as a Lewis base catalyst. [, , , , , , ] Its ability to form hydrogen bonds and its basicity are crucial for its catalytic efficacy.

Q6: Can you provide specific examples of reactions where 4-PPY serves as a catalyst?

A7: 4-PPY has been successfully utilized in:* Regioselective acylation of octyl β-d-glucopyranoside []* Kinetic resolution of secondary alcohols [, ]* Transformation of epoxides to cyclic carbonates under atmospheric CO2 pressure []* Synthesis of phosphatidylcholines []* Multicomponent, enantioselective Michael-Michael-aldol-β-lactonizations []* Transesterification reactions []

Q7: How does the reaction mechanism of 4-PPY-catalyzed reactions typically proceed?

A8: In the acylation of silyl ketene acetals with acyl fluorides, 4-PPY plays a key role in generating the reactive N-acylpyridinium/fluoride ion pair, highlighting its role in anion-binding catalysis. [] This ion pair then facilitates the enantioselective acylation process.

Q8: Has computational chemistry been used to study 4-PPY?

A9: Yes, computational studies have been conducted to understand the mechanism and selectivity of 4-PPY catalyzed reactions. For instance, DFT calculations have provided insights into the transition states involved in the kinetic resolution of secondary alcohols by chiral derivatives of 4-PPY. []

Q9: Are there any QSAR models available for 4-PPY derivatives?

A9: While specific QSAR models are not discussed in the provided research, the studies on structure-activity relationships of 4-PPY derivatives could serve as a basis for developing such models in the future.

Q10: How do modifications to the 4-PPY structure affect its activity?

A11: Modifications, particularly to the 4-position substituent and the bridge length between the pyridine and pyrrolidine rings, significantly impact catalytic activity and selectivity. For instance, introducing a C2-symmetric structure enhances enantioselectivity in acylation reactions. []

Q11: Can you provide more details on how specific modifications alter potency and selectivity?

A12: Replacing the dimethylamino group in 4-DMAP with a pyrrolidino or guanidinopyridine group significantly enhances catalytic activity in acylation reactions. [] This change is attributed to improved delocalization of electrons.

Q12: What is the impact of bridge length on the activity of 4-PPY derivatives?

A13: Shortening the bridge to two carbons diminishes the reducing agent capacity compared to the three-carbon bridge in 4-PPY. [] This suggests that flexibility between the pyridine rings in the dication is crucial for optimal electron transfer.

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